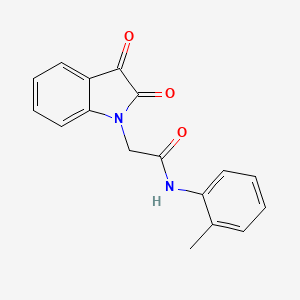![molecular formula C22H24N2O4 B2957489 [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate CAS No. 1090799-34-0](/img/structure/B2957489.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate is a complex organic compound characterized by its unique structure, comprising various functional groups and aromatic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate generally involves multiple steps, each with specific reaction conditions:
Nitrile Formation: : Cyclohexylamine reacts with cyanogen bromide to form 1-cyanocyclohexylamine. The reaction typically occurs in an inert solvent like dichloromethane, under low temperatures to prevent side reactions.
Carbamoylation: : 1-cyanocyclohexylamine undergoes carbamoylation with chloroformate to form (1-cyanocyclohexyl)carbamate.
Esterification: : (1-cyanocyclohexyl)carbamate reacts with (5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid in the presence of coupling agents like EDCI and DMAP to form the ester.
Industrial Production Methods
The large-scale synthesis of this compound would follow similar steps but optimized for yield, cost, and safety. Industrial methods might employ flow chemistry techniques to increase efficiency and scalability, and also improve the safety of handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is subject to various chemical reactions:
Oxidation: : The indeno[5,6-b]furan moiety can undergo oxidation to form ketones or carboxylic acids.
Reduction: : Reduction of the nitrile group to primary amine can be achieved using hydrogenation catalysts.
Substitution: : The carbamate group can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: : Common reducing agents include LiAlH₄ and H₂ over Pd/C.
Substitution: : Reactions are usually conducted in polar aprotic solvents like DMF or DMSO with nucleophiles like NaOH or K₂CO₃.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Primary amines.
Substitution: : Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate serves as a versatile building block for creating more complex molecules.
Biology
Its unique structure is useful in designing novel bioactive compounds, especially those targeting specific proteins or enzymes in pharmaceutical research.
Medicine
Potential applications in drug design due to its ability to interact with biological targets and pathways. Research is ongoing to explore its effects and efficacy in disease models.
Industry
This compound's stability and reactivity profile make it suitable for use in material science, particularly in developing new polymers and coatings with specific properties.
Wirkmechanismus
Similar compounds include other carbamate derivatives and indeno[5,6-b]furan-based molecules. Compared to:
Carbamoylmethyl acetate derivatives: : The presence of the cyanocyclohexyl group in this compound enhances its specificity and reactivity.
Indeno[5,6-b]furan compounds:
Vergleich Mit ähnlichen Verbindungen
[(2-cyanoethyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate
[(1-cyanocyclopentyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate
[(1-cyanocyclohexyl)carbamoyl]methyl 2-phenylacetate
Each compound has unique attributes that contribute to its specific reactivity and potential use in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c23-14-22(7-2-1-3-8-22)24-20(25)13-28-21(26)11-17-12-27-19-10-16-6-4-5-15(16)9-18(17)19/h9-10,12H,1-8,11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDHYHDKVAZVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=COC3=C2C=C4CCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

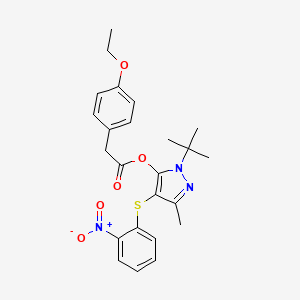
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2957409.png)
![Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate](/img/structure/B2957410.png)
![ethyl 4-[[(Z)-2-cyano-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2957411.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2957412.png)
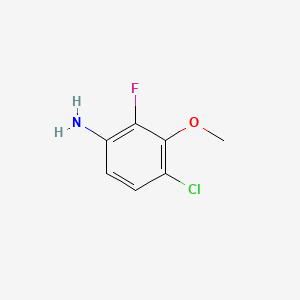
![4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2957415.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide](/img/structure/B2957417.png)
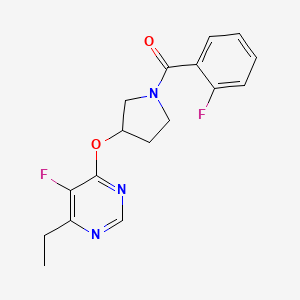
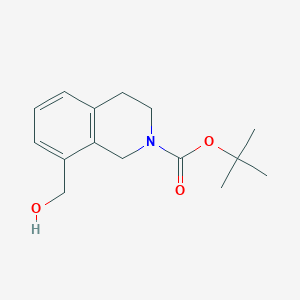
![2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957421.png)
![1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957423.png)
